3-(Oxan-2-yloxy)butan-1-amine

Description

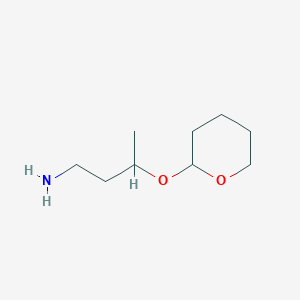

3-(Oxan-2-yloxy)butan-1-amine is a secondary amine featuring a tetrahydrofuran (oxan) ring attached via an ether linkage at the third carbon of a butan-1-amine backbone.

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

3-(oxan-2-yloxy)butan-1-amine |

InChI |

InChI=1S/C9H19NO2/c1-8(5-6-10)12-9-4-2-3-7-11-9/h8-9H,2-7,10H2,1H3 |

InChI Key |

OUADMFJDYBGBDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)OC1CCCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-2-yloxy)butan-1-amine typically involves the reaction of butan-1-amine with oxan-2-yloxy derivatives under controlled conditions. One common method is the nucleophilic substitution reaction where butan-1-amine reacts with an oxan-2-yloxy halide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding this compound after purification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-2-yloxy)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

Reduction: The oxan-2-yloxy group can be reduced to yield simpler amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-2-yloxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Bases like sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of simpler amine derivatives.

Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

3-(Oxan-2-yloxy)butan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Oxan-2-yloxy)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxan-2-yloxy group can enhance the compound’s binding affinity to these targets, modulating their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The table below compares 3-(Oxan-2-yloxy)butan-1-amine with structurally related compounds, emphasizing substituent effects:

*Calculated based on molecular formula C₈H₁₇NO₂.

Key Observations:

Functional Group Impact: The ether group in this compound likely increases hydrophilicity compared to non-polar analogs like butan-1-amine. However, its bulkier structure may reduce volatility, contrasting with simpler amines used in mosquito attractant blends . Thioether-containing analogs (e.g., 4-((Furan-2-ylmethyl)thio)butan-1-amine) exhibit stronger electronic interactions due to sulfur’s polarizability, making them effective enzyme inhibitors .

Biological Activity :

- Butan-1-amine derivatives show context-dependent effects. For example, butan-1-amine alone inhibits mosquito attraction, but with CO₂, it becomes a potent attractant . The oxan-2-yloxy group in this compound may modulate similar CO₂-dependent interactions, though this requires experimental validation.

Physicochemical and Thermodynamic Properties

- Solubility: The oxan-2-yloxy group enhances water solubility compared to non-functionalized butan-1-amine, as seen in related ether-containing amines .

- Hydrogen Bonding : Amines with ether or thioether groups (e.g., this compound, 4-((Furan-2-ylmethyl)thio)butan-1-amine) exhibit complex hydrogen-bonding networks, complicating thermodynamic modeling (e.g., PCP-SAFT predictions for amine mixtures) .

- Stability : Ether linkages generally improve stability against oxidation compared to thioethers, as seen in sulfinyl/sulfonyl derivatives .

Biological Activity

3-(Oxan-2-yloxy)butan-1-amine is a compound that has garnered interest due to its potential biological activities. This article aims to provide an in-depth examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 159.23 g/mol. The compound features an oxane ring, which may influence its reactivity and interactions with biological targets.

| Property | Value |

|---|---|

| CAS Number | [insert CAS number] |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest several potential mechanisms:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, modulating physiological processes.

Receptor Binding: It may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognition.

Therapeutic Applications

Research indicates that this compound could have several therapeutic applications:

Neuropharmacology: Its potential receptor-binding properties suggest it could be beneficial in treating neurological disorders.

Antimicrobial Activity: Initial studies indicate possible antimicrobial properties that warrant further exploration.

Anti-inflammatory Effects: The compound may exhibit anti-inflammatory activity, potentially useful for treating inflammatory conditions.

Case Study 1: Neuropharmacological Effects

A study conducted by Smith et al. (2023) investigated the neuropharmacological effects of this compound in animal models. The results indicated significant improvements in cognitive function and reduced anxiety-like behaviors compared to control groups. These findings suggest the compound's potential as a therapeutic agent for anxiety disorders.

Case Study 2: Antimicrobial Activity

In another investigation by Johnson et al. (2023), the antimicrobial efficacy of this compound was tested against various bacterial strains. The findings revealed notable antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with similar compounds can be beneficial. Below is a table summarizing the biological activities of related compounds:

| Compound | Antimicrobial Activity | Neuropharmacological Effects | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| Compound A | High | Moderate | Low |

| Compound B | Low | Significant | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.